molecular formula C22H19N3O3S2 B2448132 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea CAS No. 351163-73-0

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2448132
CAS No.: 351163-73-0
M. Wt: 437.53
InChI Key: MVCUKMQNODVWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has been studied for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as tuberculosis and cancer due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol and N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide. Compared to these compounds, 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea may exhibit unique biological activities and chemical properties due to its specific structural features.

Properties

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-3-10-18(11-4-14)30(27,28)25-22(26)23-17-8-6-16(7-9-17)21-24-19-12-5-15(2)13-20(19)29-21/h3-13H,1-2H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCUKMQNODVWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.